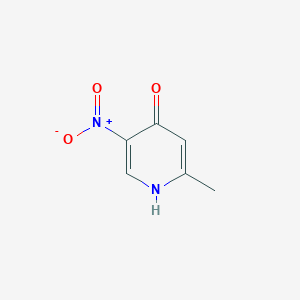

2-Methyl-5-nitropyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-6(9)5(3-7-4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKJFUXUIXKGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308436 | |

| Record name | 2-Methyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-67-0 | |

| Record name | 2-Methyl-5-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18614-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability of 2-Methyl-5-nitro-4-pyridinol Derivatives

Executive Summary

2-Methyl-5-nitro-4-pyridinol (CAS 18614-67-0) represents a critical scaffold in heterocyclic chemistry, serving as a high-value intermediate for pharmaceutical agents, including antitubercular drugs and kinase inhibitors. Its thermodynamic profile is defined by a competitive tautomeric equilibrium between the 4-pyridinol (lactim) and 4-pyridone (lactam) forms.[1]

This guide provides a rigorous analysis of the compound's thermodynamic stability, driven by the interplay between the electron-withdrawing 5-nitro group and the steric/inductive effects of the 2-methyl substituent.[1] We present validated synthesis protocols, stability data, and characterization methodologies essential for researchers in drug development and materials science.

Molecular Architecture & Tautomeric Equilibrium[1]

The core thermodynamic challenge in handling 2-methyl-5-nitro-4-pyridinol is the lactam-lactim tautomerism .[1] While often loosely referred to as a "pyridinol," the compound predominantly exists as 2-methyl-5-nitro-4(1H)-pyridone in the solid state and polar solvents.[1]

Electronic Push-Pull System

The molecule features a "push-pull" electronic structure that significantly enhances its thermal stability compared to the unsubstituted parent:

-

2-Methyl Group (+I Effect): Provides weak electron donation, stabilizing the ring but introducing steric bulk adjacent to the N1 and C3 positions.[1]

-

5-Nitro Group (-R, -I Effect): A strong electron-withdrawing group (EWG) at the 5-position. It decreases the electron density of the ring, increasing the acidity of the N-H proton (in the pyridone form) and the O-H proton (in the pyridinol form).[1]

The Tautomeric Battle

The equilibrium constant (

Figure 1: Tautomeric equilibrium heavily favors the 4-pyridone form in condensed phases due to intermolecular hydrogen bonding and dipolar stabilization.[1]

Thermodynamic Profiling

Solid-State Stability

In the crystalline phase, the compound exhibits high thermal stability, attributed to a robust intermolecular hydrogen-bonding network typical of 4-pyridones.[1] Molecules likely stack in a head-to-tail arrangement, linking the N-H donor of one molecule to the Carbonyl Oxygen acceptor of another.[1]

| Property | Value / Characteristic | Source/Note |

| Melting Point | 245 – 249 °C | [1] |

| Crystal Habit | Yellow/Orange Crystalline Solid | [1][3] |

| Lattice Energy | High (inferred from MP) | Driven by H-bonds |

| Decomposition | > 250 °C | Avoid prolonged heating above MP |

Solution-Phase Thermodynamics

-

Solubility: Low in non-polar solvents (Hexane, Toluene).[1] Moderate to high in polar aprotic solvents (DMSO, DMF) and acidic/basic aqueous media.[1]

-

pKa Influence: The 5-nitro group significantly lowers the pKa of the protonated species compared to 4-pyridone (pKa ~3.2).[1] Expect the 5-nitro derivative to be less basic at Nitrogen and more acidic at the NH/OH site.[1]

Experimental Protocols

Synthesis of 2-Methyl-5-nitro-4-pyridinol

Direct Nitration Protocol This protocol utilizes the steric directing effect of the 2-methyl group to selectively nitrate the 5-position of 2-methyl-4-pyridinol.

Reagents:

-

2-Methyl-4-pyridinol (Starting Material)

-

Sulfuric Acid (

, conc.)[1][3] -

Nitric Acid (

, fuming or 70%)[1]

Workflow:

-

Dissolution: Dissolve 2-methyl-4-pyridinol in concentrated

at 0–5 °C. The protonation of the pyridine nitrogen protects the ring from oxidation but deactivates it toward electrophilic substitution.[1] -

Nitration: Add

dropwise, maintaining temperature < 10 °C to prevent dinitration or decomposition. -

Heating: Slowly warm to 60–90 °C. The hydroxyl group (or carbonyl in pyridone form) activates the ring, overcoming the deactivation from the protonated nitrogen.[1] The 2-methyl group sterically hinders position 3, directing the nitro group to position 5.[1]

-

Quenching: Pour reaction mixture onto crushed ice.

-

Isolation: Neutralize to pH ~5-6 with NaOH or

. The product precipitates as a yellow solid.[1] -

Purification: Recrystallize from water or ethanol/water.

Figure 2: Step-by-step synthesis workflow emphasizing temperature control for regioselectivity.

Stability Assessment Methodology

To validate the thermodynamic stability of new derivatives, the following self-validating protocol is recommended:

-

Differential Scanning Calorimetry (DSC):

-

Ramp: 10 °C/min from 40 °C to 300 °C.

-

Target: Sharp endotherm at 245–249 °C (Melting).

-

Warning: Immediate exotherm following melting indicates decomposition.[1]

-

-

Variable Temperature NMR (VT-NMR):

Applications in Drug Design

The thermodynamic stability of this scaffold makes it an ideal "warhead" carrier or structural core in medicinal chemistry:[1]

-

Kinase Inhibitors: The pyridone oxygen and NH serve as excellent hydrogen bond acceptor/donor pairs for the ATP-binding pocket of kinases.[1]

-

Antitubercular Agents: Nitro-substituted heterocycles are often bioactivated by bacterial nitroreductases (e.g., in M. tuberculosis), leading to reactive intermediates that kill the pathogen [4].[1]

References

-

Sigma-Aldrich. Product Specification: 2-methyl-5-nitro-4-pyridinol (CAS 18614-67-0).[1]Link[1]

-

Katritzky, A. R., et al. Tautomerism of Heterocycles.[1] Advances in Heterocyclic Chemistry.[1] (General reference for Pyridone/Pyridinol tautomerism).

-

PubChem. Compound Summary: 2-Hydroxy-4-methyl-5-nitropyridine (Isomer comparison).[1]Link[1]

-

BenchChem. Technical Guide to Nitroaniline Derivatives and Hydrates. (Context on nitro-group thermodynamics). Link[1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitropyridin-4-ol (CAS 21901-41-7)

Executive Summary and Compound Disambiguation

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of 2-Methyl-5-nitropyridin-4-ol. It is critical to note a common point of confusion regarding this compound's identification. The CAS number provided in the topic, 21901-40-6 , correctly identifies 2-Amino-4-methyl-5-nitropyridine [1][2]. The chemical name, however, specifies a hydroxyl ("-ol") functional group. The correct CAS number for the hydroxy-substituted compound, 2-Hydroxy-4-methyl-5-nitropyridine , is 21901-41-7 [3][4][5]. This guide will focus exclusively on the latter (CAS 21901-41-7) to align with the chemical nomenclature and its structural implications. This compound exists in tautomeric equilibrium with its keto form, 2-methyl-5-nitro-1H-pyridin-4-one, a crucial consideration for its reactivity and spectral analysis.

Core Compound Identification and Properties

2-Hydroxy-4-methyl-5-nitropyridine is a functionalized pyridine derivative with applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[6]. Its structure, featuring a hydroxyl group, a nitro group, and a methyl group on the pyridine core, provides multiple sites for chemical modification, making it a valuable building block in medicinal chemistry[6].

Chemical Structure and Tautomerism

The compound's structure is defined by the substituted pyridine ring. The presence of the hydroxyl group at the 4-position leads to significant keto-enol tautomerism, where the equilibrium favors the pyridin-4-one form in many environments. This is a critical aspect of its identity and influences its spectroscopic signature and chemical behavior.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary

The fundamental properties of 2-Hydroxy-4-methyl-5-nitropyridine are summarized below. This data is essential for experimental design, including solvent selection and reaction temperature control.

| Property | Value | Source(s) |

| CAS Number | 21901-41-7 | [3][4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [5][7] |

| Molecular Weight | 154.12 g/mol | [5] |

| Appearance | Orange plates | [4] |

| Melting Point | 186-190 °C (literature) | [4] |

| IUPAC Name | 2-methyl-5-nitro-1H-pyridin-4-one | [7] |

Spectroscopic and Structural Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The logical workflow involves mass spectrometry for molecular weight confirmation, followed by NMR and IR spectroscopy for detailed structural elucidation of the functional groups and their connectivity.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For 2-Hydroxy-4-methyl-5-nitropyridine, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically yield the intact protonated molecular ion, minimizing fragmentation and simplifying spectral interpretation[8].

Predicted Mass Spectrometry Data: The following table lists predicted m/z values for various adducts, which are crucial for identifying the compound in a complex matrix[7].

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.04512 |

| [M+Na]⁺ | 177.02706 |

| [M-H]⁻ | 153.03056 |

| [M+K]⁺ | 193.00100 |

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-QTOF

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. The choice of a polar protic solvent aids in the ionization process.

-

Instrument Setup: Use an ESI source coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Mode: Operate in both positive and negative ion modes to detect various adducts (e.g., [M+H]⁺ and [M-H]⁻).

-

Infusion: Introduce the sample solution into the source at a flow rate of 5-10 µL/min using a syringe pump. Direct infusion is preferred for pure samples to maximize signal intensity.

-

MS Parameters:

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 100 - 120 °C

-

Desolvation Gas (N₂): Flow at 500-600 L/hr and heat to 300-350 °C to ensure efficient solvent evaporation.

-

Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential low-mass fragments.

-

-

Data Analysis: Compare the exact mass measurement from the QTOF analyzer to the theoretical mass calculated from the molecular formula (C₆H₆N₂O₃). A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the molecule. A vibrational analysis of this compound has been reported, confirming its structural features[4]. The spectrum is expected to be dominated by bands corresponding to the hydroxyl/amine, carbonyl (from the tautomer), and nitro groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| O-H / N-H | 3200 - 3500 | Stretching | Broad peak, indicative of the hydroxyl group and N-H from the pyridinone tautomer, involved in hydrogen bonding. |

| Aromatic C-H | 3000 - 3100 | Stretching | Sharp peaks characteristic of the pyridine ring protons. |

| C=O | 1640 - 1680 | Stretching | Strong absorption due to the carbonyl group in the dominant pyridin-4-one tautomer. |

| Aromatic C=C/C=N | 1550 - 1620 | Stretching | Multiple bands from the pyridine ring framework. |

| N-O (Nitro) | 1500 - 1560 (asym)1340 - 1380 (sym) | Stretching | Two strong, distinct peaks confirming the presence of the nitro group. |

Protocol: FT-IR Analysis using KBr Pellet

-

Sample Preparation: Grind 1-2 mg of the dried compound with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the key absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of the expected signals.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | 11.0 - 12.0 | Broad Singlet | OH / NH | Acidic proton of the hydroxyl or pyridone N-H, often broad and downfield. |

| ¹H | ~8.9 | Singlet | H-6 | Aromatic proton adjacent to the nitrogen and deshielded by the nitro group. |

| ¹H | ~7.0 | Singlet | H-3 | Aromatic proton shielded relative to H-6. |

| ¹H | ~2.6 | Singlet | CH₃ | Methyl group protons. |

| ¹³C | ~175 | - | C-4 | Carbonyl carbon from the pyridone tautomer, highly deshielded. |

| ¹³C | ~145 | - | C-2 | Carbon bearing the methyl group. |

| ¹³C | ~140 | - | C-6 | Aromatic CH carbon. |

| ¹³C | ~135 | - | C-5 | Carbon bearing the nitro group. |

| ¹³C | ~115 | - | C-3 | Aromatic CH carbon. |

| ¹³C | ~20 | - | CH₃ | Methyl carbon. |

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar, aromatic compounds and allows for the observation of exchangeable protons (OH/NH).

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and potentially 2D correlation spectra (e.g., HSQC, HMBC) to confirm assignments.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 2-Hydroxy-4-methyl-5-nitropyridine is crucial for its application as a chemical intermediate.

Synthetic Route

The compound can be synthesized from its amino precursor, 2-Amino-4-methyl-5-nitropyridine (CAS 21901-40-6) . A common method for converting an aminopyridine to a hydroxypyridine involves a diazotization reaction followed by hydrolysis.

-

Diazotization: The amino group is treated with a nitrite source (e.g., NaNO₂) under acidic conditions (e.g., H₂SO₄) at low temperatures (0-5 °C) to form an unstable diazonium salt.

-

Hydrolysis: The diazonium salt is then gently warmed in the aqueous acidic solution, causing the diazonium group to be displaced by a hydroxyl group with the evolution of nitrogen gas.

-

Isolation: The resulting product, 2-Hydroxy-4-methyl-5-nitropyridine, can be isolated by filtration or extraction upon neutralization[4][9].

Chemical Reactivity

-

Acidity: The hydroxyl group is acidic and can be deprotonated with a base to form a pyridinolate salt, which can act as a nucleophile in further reactions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitro group and the ring nitrogen. This makes it susceptible to nucleophilic aromatic substitution, although the positions are heavily influenced by the existing substituents.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂), providing a pathway to other functionalized pyridine derivatives.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The following information is derived from the Safety Data Sheet (SDS) for 2-Hydroxy-4-methyl-5-nitropyridine[3].

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

| Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H312: Harmful in contact with skin. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H332: Harmful if inhaled. | P312: Call a POISON CENTER/doctor if you feel unwell. |

| H335: May cause respiratory irritation. | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Handling Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling Practices: Avoid generating dust. Keep away from incompatible materials. Wash hands thoroughly after handling.

References

A complete list of sources cited in this document is provided below for verification and further reading.

-

Sigma-Aldrich. Safety Data Sheet for 2-Methyl-5-ethylpyridine. (2012). 10

-

ChemicalBook. 2-Methyl-5-nitropyridine synthesis.11

-

MilliporeSigma. Safety Data Sheet. (2025). 12

-

Thermo Fisher Scientific. Safety Data Sheet for 2-Hydroxy-4-methyl-5-nitropyridine.3

-

ChemicalBook. 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL | 53925-27-2. (2025). 13

-

Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.

-

Chem-Impex. 2-Methyl-5-nitropyridine.14

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. (2013). 15

-

National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules - PMC.16

-

PubChemLite. 2-methyl-5-nitropyridin-4-ol (C6H6N2O3). (2025). 7

-

PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine.17

-

MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). 18

-

National Institutes of Health. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem.19

-

National Institutes of Health. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem. (2025). 20

-

Echemi. N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine Safety Data Sheets.21

-

Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.22

-

Benchchem. Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. (2025). 23

-

mVOC 4.0. 2-methylpyridine.24

-

ChemicalBook. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8. (2025). 25

-

Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (2025). 8

-

ChemicalBook. 2-Amino-5-nitro-4-picoline CAS#: 21901-40-6.9

-

Apollo Scientific. 2-Methyl-4-nitropyridine N-oxide Safety Data Sheet. (2023). 26

-

ChemicalBook. 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7. (2026). 4

-

National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (2022). 27

-

The Royal Society of Chemistry. Supporting Information for a scientific publication.28

-

Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.1

-

Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.

-

Sigma-Aldrich. 2-Amino-4-methyl-5-nitropyridine 98% | 21901-40-6.29

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. (2025). 30

-

ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.31

-

BLD Pharm. 21901-40-6|4-Methyl-5-nitropyridin-2-amine.2

-

Tokyo Chemical Industry Co., Ltd. 2-Amino-4-methyl-5-nitropyridine | 21901-40-6.32

-

Sigma-Aldrich. 2-Methoxy-4-methyl-5-nitropyridine 97% | 6635-90-1.33

-

Chemguide. mass spectra - fragmentation patterns.34

-

ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)...35

-

Thermo Fisher Scientific. 2-Methyl-5-nitropyridine, 95% 25 g | Buy Online. (2026). 36

-

Advanced ChemBlocks. 2-Chloro-5-methyl-4-nitropyridine 97%.

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...37

-

ResearchGate. Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine.38

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.39

-

ChemScene. 21203-68-9 | 2-Methyl-5-nitropyridine.40

-

Chem-Impex. 2-Hydroxy-4-methyl-5-nitropyridine.6

-

Sigma-Aldrich. 2-Hydroxy-4-methyl-5-nitropyridine 98% | 21901-41-7.5

-

Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018). 41

Sources

- 1. 2-氨基-4-甲基-5-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 21901-40-6|4-Methyl-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7 [chemicalbook.com]

- 5. 2-Hydroxy-4-methyl-5-nitropyridine 98 21901-41-7 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. PubChemLite - 2-methyl-5-nitropyridin-4-ol (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Amino-5-nitro-4-picoline CAS#: 21901-40-6 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL | 53925-27-2 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. rsc.org [rsc.org]

- 16. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. mdpi.com [mdpi.com]

- 19. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

- 22. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mVOC 4.0 [bioinformatics.charite.de]

- 25. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 27. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rsc.org [rsc.org]

- 29. 2-Amino-4-methyl-5-nitropyridine 98 21901-40-6 [sigmaaldrich.com]

- 30. researchgate.net [researchgate.net]

- 31. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 32. 2-Amino-4-methyl-5-nitropyridine | 21901-40-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 33. 2-Methoxy-4-methyl-5-nitropyridine 97 6635-90-1 [sigmaaldrich.com]

- 34. chemguide.co.uk [chemguide.co.uk]

- 35. researchgate.net [researchgate.net]

- 36. 2-Methyl-5-nitropyridine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. chemscene.com [chemscene.com]

- 41. lobachemie.com [lobachemie.com]

Literature review of 2-Methyl-5-nitropyridin-4-ol as a pharmaceutical intermediate

An In-Depth Technical Guide on 2-Methyl-5-nitropyridin-4-ol

Executive Summary

2-Methyl-5-nitropyridin-4-ol (CAS: 18614-67-0), often existing in equilibrium with its tautomer 2-methyl-5-nitro-4-pyridone , is a critical heterocyclic building block in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the methyl group at C2, the hydroxyl/keto group at C4, and the nitro group at C5.

This intermediate serves as a linchpin in the synthesis of fused bicyclic systems, particularly carbolines , pyrrolopyridines , and imidazopyridines . These scaffolds are ubiquitous in kinase inhibitors (e.g., JAK2, GSK3) and next-generation antibiotics. The compound’s primary utility is its conversion into 4-chloro-2-methyl-5-nitropyridine , a highly reactive electrophile that enables

Chemical Profile & Properties[1][2][3][4][5][6][7]

The compound exhibits tautomerism, favoring the pyridone form in solid state and neutral solution, but reacting as a hydroxypyridine under specific conditions (e.g., chlorination).

| Property | Data |

| Chemical Name | 2-Methyl-5-nitropyridin-4-ol |

| Synonyms | 4-Hydroxy-2-methyl-5-nitropyridine; 2-Methyl-5-nitro-4(1H)-pyridone |

| CAS Number | 18614-67-0 |

| Molecular Formula | |

| Molecular Weight | 154.12 g/mol |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 148–150 °C (as mixture with 3-nitro isomer) [1] |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| Key Hazards | Irritant; Nitro compounds may be shock-sensitive if dry/pure |

Synthesis Pathways

The industrial synthesis of 2-methyl-5-nitropyridin-4-ol is dominated by the electrophilic nitration of 2-methylpyridin-4-ol. A major challenge in this pathway is regioselectivity , as nitration occurs at both the C3 and C5 positions, requiring rigorous separation.

Primary Route: Nitration of 2-Methylpyridin-4-ol

The standard protocol involves treating 2-methylpyridin-4-ol with fuming nitric acid in sulfuric acid. This yields a mixture of the 3-nitro and 5-nitro isomers.[1][2]

-

Mechanism: Electrophilic Aromatic Substitution (

). The hydroxyl group (strongly activating, ortho/para director) directs the nitro group to positions 3 and 5. The methyl group (weakly activating) reinforces this but steric hindrance slightly favors the 5-position. -

Yield Distribution: Typically ~60:40 or 70:30 ratio of 3-nitro to 5-nitro isomers, depending on temperature and acid concentration [1].

Alternative Route: From Diethyl Malonate Derivatives

A less common but highly specific route involves the cyclization of 2-(5-nitropyridin-2-yl)-malonic acid diethyl ester using sulfuric acid, followed by decarboxylation. This route avoids isomer separation but requires more complex starting materials [2].

Visualizing the Synthesis Workflow

Figure 1: Synthetic pathway illustrating the critical isomer separation step required to isolate the 5-nitro derivative.

Key Transformations & Reactivity

The utility of 2-methyl-5-nitropyridin-4-ol stems from its ability to be converted into 4-chloro-2-methyl-5-nitropyridine (CAS 856834-65-6). This chlorinated intermediate is the actual "workhorse" in pharmaceutical synthesis.

Chlorination (The Gateway Reaction)

-

Reagents: Phosphorus oxychloride (

) often with -

Conditions: Reflux (110–120 °C).

-

Outcome: The C4-hydroxyl is replaced by chlorine. The resulting 4-chloro compound is highly susceptible to Nucleophilic Aromatic Substitution (

).

Downstream Diversification

Once the chlorine is installed, the molecule becomes a scaffold for:

- with Amines: Introduction of primary/secondary amines at C4.

-

Nitro Reduction: Conversion of

to -

Cyclization: The resulting C4-amino and C5-amino groups can be bridged to form imidazoles or triazoles.

Pharmaceutical Applications

Kinase Inhibitors (JAK2, GSK3)

The pyridine core is a privileged scaffold in kinase inhibition. The 2-methyl-5-nitro motif allows for the construction of Imidazo[4,5-b]pyridines .

-

Mechanism: The 4-chloro group is displaced by an amine (R-NH2). The nitro group is reduced to an amine. Cyclization with an aldehyde or orthoformate yields the imidazopyridine core, a common pharmacophore in JAK inhibitors [3].

Carboline Synthesis

Recent literature highlights the use of this intermediate in a "unified approach" to synthesize

Antibiotics (Neisseria gonorrhoeae)

Patent literature identifies 2-methyl-5-nitropyridin-4-ol as a precursor for novel antibiotic classes targeting resistant Gram-negative bacteria. The 4-position is functionalized with specific side chains to enhance penetration into the bacterial cell wall [4].

Pathway Visualization: From Scaffold to Drug

Figure 2: Divergent synthesis showing how the intermediate serves as a precursor for two distinct therapeutic classes.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-methyl-5-nitropyridine

This protocol converts the 4-ol to the reactive 4-Cl intermediate.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

atmosphere. -

Addition: Charge the flask with 2-methyl-5-nitropyridin-4-ol (10.0 g, 64.9 mmol).

-

Reagent: Slowly add Phosphorus Oxychloride (

) (50 mL). Caution: Exothermic. -

Reaction: Heat the mixture to reflux (110 °C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot disappears.

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Critical: POCl3 hydrolysis is violent.

-

Extraction: Neutralize with saturated

to pH 7–8. Extract with Dichloromethane (DCM) ( -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. The residue is typically a yellow solid/oil that can be used directly or purified by silica gel chromatography.

Protocol B: Separation of 3-Nitro and 5-Nitro Isomers

If synthesizing from 2-methylpyridin-4-ol, separation is required.

-

Crude Mixture: Dissolve the crude nitration product in minimum hot Ethanol.

-

Crystallization: Allow to cool slowly. The 3-nitro isomer often crystallizes out first or forms a different polymorph.

-

Filtration: Filter the solid.[3] The filtrate is enriched in the 5-nitro isomer .

-

Chromatography: If crystallization is insufficient, use column chromatography (Silica gel, 0-10% MeOH in DCM). The 3-nitro isomer typically elutes differently due to intramolecular H-bonding effects (if the OH is free).

References

-

Snyder, S. A., et al. (2011). "A Unified Approach to the Isomeric

-, -

ChemicalBook. (2023). "2-Methyl-5-nitropyridine Synthesis and Applications."

-

Cho, et al. (2012). "Synthesis of Potent JAK2 Inhibitors." Pharmaceuticals.[4][1]

-

Google Patents. (2018). "WO2018037223A1 - Antibiotic compounds."

-

GuideChem. (2023). "Synthesis of 2-Chloro-4-methyl-5-nitropyridine."

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Methyl-5-nitropyridin-4-ol

Executive Summary & Chemical Identity

2-Methyl-5-nitropyridin-4-ol (CAS: 18614-67-0 ) is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and other bioactive pyridine derivatives.[1][2][3][4][5]

For the process chemist or medicinal researcher, this molecule presents a specific solubility challenge driven by its tautomeric equilibrium . Unlike simple pyridines, the 4-hydroxy-substituted pyridine ring exists predominantly in the 4-pyridone form in the solid state and in polar solvents. This structural duality creates a high-melting crystal lattice stabilized by strong intermolecular hydrogen bonding, significantly restricting its solubility in non-polar media.

This guide provides a technical breakdown of its solubility landscape, a predictive classification of solvent compatibility, and a validated protocol for experimental determination.[6]

Chemical Profile

| Parameter | Detail |

| IUPAC Name | 2-Methyl-5-nitropyridin-4-ol (or 2-Methyl-5-nitro-4(1H)-pyridinone) |

| CAS Number | 18614-67-0 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Key Functional Groups | Nitro (-NO₂), Methyl (-CH₃), Hydroxyl/Ketone (Tautomeric) |

| Predicted pKa | ~3.5 (OH deprotonation), ~1.0 (N-protonation) |

Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand the Pyridinol-Pyridone Tautomerism .

-

Non-Polar Solvents (The Pyridinol Form): In the gas phase or highly non-polar solvents, the aromatic 4-hydroxypyridine form is favored. However, the compound is virtually insoluble in these solvents (e.g., Hexane) due to the high energy required to break the crystal lattice.

-

Polar Solvents (The Pyridone Form): In the solid state and polar solvents (DMSO, Water, Methanol), the 4-pyridone tautomer dominates. This form is highly polar and acts as both a hydrogen bond donor (NH) and acceptor (C=O, NO₂).

Implication: You cannot treat this simply as a lipophilic organic molecule. It behaves more like a zwitterionic species, requiring high-dielectric or protic solvents for effective dissolution.

Predicted Solubility Landscape

Note: While specific quantitative data (mg/mL) for this CAS is scarce in open literature, the following profile is derived from structural analogs (e.g., 4-hydroxy-3-nitropyridine) and thermodynamic principles.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Predicted Solubility | Technical Commentary |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary Choice. Disrupts intermolecular H-bonds effectively. Ideal for NMR and stock solutions. |

| Polar Aprotic | DMF / DMAc | High (>50 mg/mL) | Excellent for reactions (SₙAr) and formulation. High boiling point allows thermal dissolution. |

| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Good for reflux; solubility drops significantly at RT. Useful for recrystallization. |

| Polar Protic | Ethanol | Low-Moderate | Requires heating. Often used as an anti-solvent in conjunction with DMSO. |

| Nitrile | Acetonitrile | Low-Moderate | Useful for HPLC mobile phases but poor for high-concentration stock solutions. |

| Chlorinated | DCM / Chloroform | Low (<5 mg/mL) | Poor solubility due to inability to break the pyridone lattice. |

| Ethers | THF / 1,4-Dioxane | Low | Limited utility unless heated. |

| Hydrocarbons | Hexane / Toluene | Insoluble | Strict Anti-Solvent. Use these to crash the product out of solution. |

Validated Experimental Protocol (SOP)

Protocol: Isothermal Saturation (Shake-Flask)

Objective: Determine the saturation solubility (

Materials:

-

2-Methyl-5-nitropyridin-4-ol (dry powder).

-

HPLC-grade Solvents (DMSO, MeOH, ACN).

-

0.45 µm PTFE Syringe Filters.

-

Thermomixer or Temperature-controlled shaker.[6]

Workflow:

-

Preparation: Weigh approx. 50 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Seal and agitate at 25°C for 24 hours (1000 rpm).

-

Check Point: If the solution becomes clear, add more solid until a suspension persists.

-

-

Filtration: Stop agitation. Allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter.

-

Quantification (Gravimetric):

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum dish.

-

Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).

-

Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue / 0.5 mL).

-

Alternative (HPLC): Dilute the filtrate 100x with mobile phase and quantify against a standard curve at 254 nm.

Visualization: Solubility Decision Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Analysis).

Strategic Applications in Synthesis

A. Recrystallization Strategy

Due to the steep solubility curve in alcohols, Methanol is the recommended solvent for purification.

-

Dissolution: Reflux the crude solid in Methanol (approx. 20 mL/g).

-

Clarification: Hot filter to remove insoluble inorganic salts.

-

Crystallization: Cool slowly to 0°C. The nitro-pyridone structure facilitates the formation of dense, high-purity crystals.

-

Yield Optimization: If yield is low, add Water (anti-solvent) dropwise to the cold filtrate to force precipitation.

B. Reaction Solvent Selection

For nucleophilic substitutions (e.g., converting the 4-OH to 4-Cl using POCl₃), avoid protic solvents.

-

Recommended: Acetonitrile (reflux) or neat POCl₃.

-

Note: The 5-nitro group makes the C4 position highly electrophilic, but the pyridone tautomer is less reactive than the pyridinol. Using a base (e.g., DIPEA) in a solvent like Dichloromethane (if soluble) or Toluene (suspension) can drive the reaction by shifting the equilibrium.

References

-

Royal Society of Chemistry. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. (Context on methyl-pyridine solubility/synthesis). Retrieved from [Link]

Sources

Chemo-Selectivity and Functionalization: The C2-Methyl Center of 2-Methyl-5-nitropyridin-4-ol

Executive Summary

This technical guide analyzes the reactivity profile of 2-methyl-5-nitropyridin-4-ol , a critical scaffold in the synthesis of fused heterocyclic kinase inhibitors (e.g., JAK2, DNA-PK). The molecule’s utility is defined by the unique electronic environment of the C2-methyl group, which exhibits enhanced C-H acidity due to the synergistic electron-withdrawing effects of the C5-nitro group and the C4-pyridone tautomer. This guide details the mechanistic basis of this reactivity, provides validated protocols for functionalization (specifically enaminone formation and condensation), and outlines its application in high-value medicinal chemistry campaigns.

Electronic Architecture & Tautomeric Dynamics

To manipulate this molecule effectively, one must first understand that it does not exist primarily as a pyridine. In solution (DMSO, MeOH) and the solid state, 4-hydroxypyridines favor the 4(1H)-pyridone tautomer.

The "Push-Pull" System

The reactivity of the C2-methyl group is governed by three electronic factors:

-

Vinylogous Acidity: The C2-methyl is vinylogous to the electron-deficient nitrogen. In the pyridone form, the protonated/alkylated nitrogen (NH) carries significant positive charge character, inductively activating the

-methyl protons. -

Nitro Group Influence (C5): The nitro group is a strong

-acceptor. Although it is meta to the methyl group in a static pyridine model, the resonance contributors of the deprotonated intermediate allow delocalization of the negative charge onto the nitro oxygens (see Diagram 1). -

Carbonyl Locking: The C4-carbonyl creates a fixed electronic dipole, reinforcing the electron deficiency of the ring system.

Quantitative Acidity (pKa Context)

While standard 2-picoline has a pKa

Visualization: Mechanistic Activation

The following diagram illustrates the resonance stabilization of the carbanion formed upon deprotonation of the C2-methyl group.

Figure 1: Mechanistic pathway showing the dual-mode stabilization of the C2-carbanion, enabling mild-condition functionalization.

Key Functionalization Pathways

Condensation with DMF-DMA (Enaminone Synthesis)

The most valuable transformation for drug discovery is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . This converts the C2-methyl into an

-

Significance: The resulting enaminone is a "chameleon" intermediate. It can be cyclized with hydrazines to form pyrazolo[3,4-b]pyridines or with guanidines to form pyrimido[4,5-b]pyridines.

-

Selectivity: The reaction is highly selective for the C2-methyl over the C4-OH (which may be methylated to -OMe as a side reaction if stoichiometry is not controlled, though the pyridone NH usually protects the oxygen).

Knoevenagel-Type Condensation

Reaction with aromatic aldehydes yields styrylpyridones .

-

Conditions: Catalytic piperidine in refluxing MeOH or AcOH.

-

Utility: Used to extend the

-system for fluorescent probes or to create hydrophobic pockets for kinase binding domains.

Oxidation

The C2-methyl can be oxidized to the carboxylic acid (2-carboxy-5-nitro-4-pyridone) using Selenium Dioxide (SeO₂) in pyridine/water. This is less common due to the difficulty in purifying the zwitterionic product.

Experimental Protocol: Synthesis of Enaminone Intermediate

Objective: Functionalization of 2-methyl-5-nitropyridin-4-ol to (E)-2-(2-(dimethylamino)vinyl)-5-nitropyridin-4-ol.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Methyl-5-nitropyridin-4-ol | 1.0 | Substrate |

| DMF-DMA (neat) | 3.0 - 5.0 | Reagent & Solvent |

| DMF (Anhydrous) | 5-10 Vol | Co-solvent (Optional) |

Step-by-Step Methodology

-

Setup: Charge a dry round-bottom flask with 2-methyl-5-nitropyridin-4-ol (10 mmol) under an inert atmosphere (

). -

Addition: Add anhydrous DMF (10 mL) followed by DMF-DMA (5.0 mL, excess). Note: Excess DMF-DMA drives the equilibrium by removing methanol.

-

Reaction: Heat the mixture to 110°C (reflux) for 4–6 hours. The reaction color typically deepens to dark red/brown.

-

Monitoring: Monitor by LC-MS. The product (

) will be starting material + 55 Da. -

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold diethyl ether or MTBE (50 mL). The enaminone product is typically polar and will precipitate.

-

Filter the solid and wash with cold ether.

-

-

Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography, as the enaminone can hydrolyze on silica gel.

Experimental Workflow Diagram

Figure 2: Validated workflow for the conversion of the C2-methyl group to the dimethylaminovinyl functionality.

Applications in Drug Development

Kinase Inhibitor Scaffolds

The 5-nitro-4-pyridone core is a frequent bioisostere in kinase inhibitors.

-

JAK2 Inhibitors: The nitro group is often reduced to an amine (after methyl functionalization) to form 2-amino-5-methyl-3-nitropyridine derivatives or fused systems that mimic the ATP-binding hinge region.

-

DNA-PK Inhibitors: Recent literature (e.g., Pharmaceuticals 2025) highlights the use of similar nitropyridine scaffolds where the methyl group is cyclized to form triazolo[1,5-a]pyridines.[1][2]

Fusion Strategies

The reactivity described above allows for the construction of:

-

Pyrrolo[2,3-c]pyridines (5-azaindoles): Via Batcho-Leimgruber indole synthesis logic (Enaminone + Reduction of Nitro).

-

2,6-Naphthyridines: Via condensation of the C2-methyl (enamine form) with cyanoacetamide or malononitrile.

References

-

MDPI Pharmaceuticals. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.[1] (Discusses the reaction of 2-methyl-5-nitropyridines with DMF-DMA and subsequent cyclizations).

-

BenchChem. (2025).[3] Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. (Provides pKa data and general reactivity profiles for nitro-picolines).

-

PubChem. 2-Methyl-5-nitropyridine Compound Summary. (Physical properties and structural identifiers).

-

Royal Society of Chemistry. (2013).[4] Supplementary Information: Synthetic routes to substituted nitropyridines. (Detailed experimental procedures for bromination and functionalization of methyl-nitropyridines).

-

Liskon Chemical. (2024). Reaction between DMF-DMA and methyl groups.[2][5] (Mechanistic insight into the enaminone formation).

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-5-nitropyridin-4-ol from Ethyl Acetoacetate

Abstract & Strategic Overview

The 2-methyl-5-nitropyridin-4-ol scaffold (also identified as 4-hydroxy-2-methyl-5-nitropyridine) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of antibiotics, kinase inhibitors, and antiviral agents. Its structural versatility allows for further functionalization at the C-2 methyl group (via lithiation or oxidation) and the C-4 hydroxyl group (via activation/displacement).

This application note details a robust, two-stage synthetic protocol starting from the commercially available ethyl acetoacetate . Unlike generic literature that often omits purification nuances, this guide focuses on the regioselective challenges of the nitration step and provides a self-validating workflow to ensure high purity of the 5-nitro isomer.

Core Synthetic Strategy

The synthesis is disconnected into two primary phases:

-

Pyridone Core Construction: A "C4 + C1 + N" condensation strategy using ethyl acetoacetate, triethyl orthoformate, and ammonia.

-

Electrophilic Functionalization: A controlled nitration exploiting steric differentiation to favor the 5-nitro isomer over the 3-nitro byproduct.

Figure 1: Strategic retrosynthesis and forward pathway.

Phase 1: Construction of the Pyridine Core

Objective: Synthesis of 2-methylpyridin-4-ol (4-hydroxy-2-methylpyridine). Mechanism: Claisen-type condensation followed by cyclization-elimination.

Reaction Logic

Direct reaction of ethyl acetoacetate with ammonia typically yields

Experimental Protocol

Reagents:

-

Ethyl acetoacetate (1.0 equiv)

-

Triethyl orthoformate (1.1 equiv)[1]

-

Acetic anhydride (2.0 equiv)

-

Ammonium hydroxide (28-30% aq, excess)

Step-by-Step Workflow:

-

Condensation (Enol Ether Formation):

-

In a round-bottom flask equipped with a reflux condenser and drying tube, combine ethyl acetoacetate (130 g, 1.0 mol), triethyl orthoformate (163 g, 1.1 mol), and acetic anhydride (204 g, 2.0 mol).

-

Critical Step: Heat the mixture to reflux (approx. 130-140°C bath temperature). The acetic anhydride drives the equilibrium by consuming the ethanol produced.

-

Maintain reflux for 2–3 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) for the disappearance of ethyl acetoacetate.

-

Workup: Concentrate the mixture under reduced pressure to remove volatile byproducts (ethyl acetate, acetic acid, excess anhydride). The residue is crude ethyl 2-(ethoxymethylene)acetoacetate , typically a dark oil.

-

-

Cyclization (Pyridone Formation):

-

Cool the crude oil to room temperature.

-

Add concentrated ammonium hydroxide (200 mL) cautiously. Note: The reaction is exothermic.

-

Stir the mixture vigorously at room temperature for 12 hours. The oil will gradually dissolve and then precipitate the product.

-

Isolation: Cool the suspension to 0–5°C in an ice bath. Filter the solid precipitate.[2]

-

Purification: Recrystallize the crude solid from ethanol or water.

-

Yield Expectations: 60–70%.

-

Characterization: The product, 2-methylpyridin-4-ol, exists in tautomeric equilibrium with 2-methyl-4-pyridone. MP: 168–170°C.

-

Phase 2: Regioselective Nitration

Objective: Synthesis of 2-Methyl-5-nitropyridin-4-ol. Challenge: The 4-hydroxy group activates positions 3 and 5. The 2-methyl group sterically hinders position 3, but not completely. The goal is to maximize the 5-nitro isomer and remove the 3-nitro byproduct.

Regioselectivity Analysis

Electronic effects dictate that the electrophile (

-

Position 3: Flanked by OH and Methyl (Sterically hindered).

-

Position 5: Flanked by OH and H (Sterically accessible).

-

Outcome: The 5-nitro isomer is the major product (typically >80% ratio), but the 3-nitro isomer is a persistent impurity.

Figure 2: Regiochemical pathways during nitration.

Experimental Protocol

Reagents:

-

2-Methylpyridin-4-ol (10.9 g, 100 mmol)

-

Concentrated Sulfuric Acid (

, 50 mL) -

Fuming Nitric Acid (

, 90%+, 7.0 mL, 1.5 equiv)

Step-by-Step Workflow:

-

Preparation of Nitrating Mixture:

-

In a 250 mL 3-neck flask equipped with a thermometer and stirrer, place the 2-methylpyridin-4-ol .

-

Cool the flask to 0°C in an ice-salt bath.

-

Add concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C. The substrate will dissolve to form a sulfate salt solution.

-

-

Nitration:

-

Add fuming nitric acid dropwise over 30 minutes, strictly maintaining temperature < 10°C. Safety Alert: Exotherm is sharp.

-

After addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Subsequently, heat the mixture to 60°C for 2 hours to drive the reaction to completion. (Monitoring: Aliquot quenched in water, checked by LC-MS).

-

-

Quench and Isolation:

-

Pour the reaction mixture onto 200 g of crushed ice.

-

Neutralize the solution to pH 3–4 using solid sodium carbonate or concentrated NaOH solution. Caution: Massive foaming.

-

The product typically precipitates as a yellow/orange solid.

-

Filter the solid and wash with cold water.

-

-

Purification (Isomer Separation):

-

The crude solid contains both 3-nitro and 5-nitro isomers.

-

Recrystallization: Dissolve the crude solid in boiling water or ethanol. The 5-nitro isomer is less soluble and crystallizes out first upon cooling. The 3-nitro isomer often remains in the mother liquor.

-

Alternative: If high purity (>98%) is required for pharmaceutical use, perform column chromatography (DCM/MeOH 95:5). The 3-nitro isomer (being more hindered and less polar due to internal H-bonding) typically elutes differently than the 5-nitro isomer.

-

Data Summary:

| Parameter | Specification |

| Appearance | Yellow crystalline solid |

| Yield | 65–75% (Post-recrystallization) |

| Melting Point | 148–150°C (Lit.[3] Value) |

| 1H NMR (DMSO-d6) |

References

-

Synthesis of Pyridone Core

- Method: Condensation of ethyl acetoacetate with triethyl orthoform

-

Source: (Analogous chemistry for acetoacetate derivatives).

-

Nitration and Regioselectivity

- Method: Nitration of 2-methylpyridin-4-ol and characteriz

-

Source: (Details the synthesis and NMR of 2-methyl-5-nitropyridin-4-ol).

-

Intermediate Characterization

-

Alternative DMF-DMA Route

- Method: Use of DMF-DMA for enaminone form

-

Source:.

Sources

- 1. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

- 2. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. 4-Hydroxy-2-methylpyridine | 18615-86-6 [m.chemicalbook.com]

- 5. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. 4-hydroxy-2-methylpyridine [openmopac.net]

Application Notes & Protocols: Leveraging 2-Methyl-5-nitropyridin-4-ol as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The discovery of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This document provides a comprehensive guide for utilizing 2-Methyl-5-nitropyridin-4-ol as a foundational scaffold for the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its selection, propose synthetic strategies, detail screening protocols, and discuss lead optimization methodologies, thereby offering a complete roadmap from initial concept to preclinical evaluation.

Introduction: The Rationale for 2-Methyl-5-nitropyridin-4-ol as a Kinase Inhibitor Scaffold

The pyridin-4-one (or 4-hydroxypyridine) core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The 2-Methyl-5-nitropyridin-4-ol scaffold, in particular, presents several advantageous features for kinase inhibitor design:

-

Hydrogen Bonding Capabilities: The pyridin-4-ol tautomer can act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the ring nitrogen and the carbonyl oxygen in its pyridin-4-one form), enabling it to form crucial interactions with the hinge region of the kinase ATP-binding pocket.

-

Defined Substitution Vectors: The methyl group at the 2-position and the nitro group at the 5-position provide distinct vectors for chemical modification. These positions can be functionalized to explore different regions of the kinase active site, thereby influencing potency and selectivity.

-

Synthetic Tractability: The pyridine ring system is amenable to a wide range of well-established synthetic transformations, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Potential for Bioisosteric Replacement: The nitro group, while offering a strong electron-withdrawing effect that can influence the acidity of the 4-hydroxyl group, is often considered a potential liability in drug candidates due to metabolic concerns. However, it serves as an excellent synthetic handle for introducing a variety of other functional groups through bioisosteric replacement, a key strategy in lead optimization.[1][2][3]

Proposed Synthetic Pathways and Library Generation

The journey from the starting scaffold to a library of potential kinase inhibitors involves a series of strategic synthetic modifications. Below are proposed synthetic routes to diversify the 2-Methyl-5-nitropyridin-4-ol core.

Initial Scaffold Synthesis

While 2-Methyl-5-nitropyridin-4-ol may not be readily commercially available, its synthesis can be approached from precursors like 2-methyl-5-nitropyridine.[4] A common route involves the oxidation of the pyridine nitrogen to an N-oxide, followed by nucleophilic substitution at the 4-position.

Library Generation Workflow

The following workflow outlines a strategy for creating a focused library of compounds based on the 2-Methyl-5-nitropyridin-4-ol scaffold.

Caption: Synthetic workflow for library generation from the 2-Methyl-5-nitropyridin-4-ol scaffold.

Kinase Inhibition Screening Cascade

Once a library of compounds has been synthesized, a systematic screening cascade is essential to identify promising hits and characterize their activity.

Primary Biochemical Screening

The initial screen should be a high-throughput biochemical assay to assess the direct inhibitory activity of the compounds against a panel of kinases.

Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™) [5]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the kinase, substrate, and [γ-³³P]ATP to their final concentrations in the assay buffer.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the test compound at a single high concentration (e.g., 10 µM).

-

Add the kinase and substrate mixture to each well.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and spot the reaction mixture onto a filter membrane.

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to a DMSO control.

-

Compounds showing significant inhibition (e.g., >50%) are considered "hits."

-

| Parameter | Typical Condition | Rationale |

| ATP Concentration | Apparent ATP-Km | To ensure competitive inhibitors can be identified effectively. |

| Compound Concentration | 1-10 µM | A standard concentration for initial single-point screening. |

| Control | DMSO | To determine the 100% enzyme activity level. |

Secondary Assays: Potency and Selectivity

Hits from the primary screen should be further characterized to determine their potency (IC50) and selectivity profile.

Protocol: IC50 Determination

-

Follow the primary assay protocol, but with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase Selectivity Profiling:

Profiling potent hits against a broad panel of kinases is crucial to identify off-target effects and to understand the selectivity profile of the compound series.[6] Services from companies like Promega or Reaction Biology offer comprehensive kinase panel screening.[5][7]

Cell-Based Assays

Biochemical hits must be validated in a cellular context to assess their true therapeutic potential. Cell-based assays provide information on cell permeability, target engagement in a physiological environment, and downstream effects on signaling pathways.[8][9][10]

Protocol: NanoBRET™ Target Engagement Assay [11]

-

Cell Preparation:

-

Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

-

-

Assay Procedure:

-

Plate the transfected cells in a multi-well plate.

-

Add the NanoBRET® tracer and the test compound to the cells.

-

Add the NanoLuc® substrate and the extracellular NanoLuc® inhibitor.

-

Measure the BRET signal.

-

-

Data Analysis:

-

A decrease in the BRET signal indicates that the test compound is displacing the tracer and engaging with the target kinase.

-

Dose-response curves can be generated to determine the cellular IC50.

-

Sources

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. openmedscience.com [openmedscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 7. Detecting Kinase Activity Across the Kinome [promega.com]

- 8. inits.at [inits.at]

- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

Preparation of 4-Chloro-2-Methyl-5-Nitropyridine: A Detailed Guide for Researchers

An In-Depth Application Note and Protocol for the Synthesis of a Key Pharmaceutical Intermediate from a Pyridinol Starting Material

This guide provides a comprehensive protocol for the synthesis of 4-chloro-2-methyl-5-nitropyridine, a valuable building block in the development of novel therapeutics. The synthesis commences with the readily available starting material, 2-methyl-pyridin-4-ol, and proceeds through a two-step sequence of nitration followed by chlorination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also insights into the chemical principles and safety considerations that underpin this synthetic route.

Introduction

4-Chloro-2-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of both a chloro and a nitro group allows for diverse downstream functionalization. The chloro group can be readily displaced by various nucleophiles, while the nitro group can be reduced to an amine, opening up a plethora of synthetic possibilities. This application note details a reliable and scalable laboratory procedure for the preparation of this important compound.

Synthetic Overview

The synthesis of 4-chloro-2-methyl-5-nitropyridine from 2-methyl-pyridin-4-ol is a two-stage process. The first step involves the regioselective nitration of the pyridine ring at the 5-position to yield 2-methyl-5-nitro-pyridin-4-ol. The subsequent step is the conversion of the hydroxyl group to a chloro group using a robust chlorinating agent.

Caption: Overall synthetic workflow for the preparation of 4-chloro-2-methyl-5-nitropyridine.

Part 1: Nitration of 2-Methyl-pyridin-4-ol

The introduction of a nitro group onto the pyridine ring is achieved through electrophilic aromatic substitution. The reaction conditions are carefully controlled to favor the formation of the desired 5-nitro isomer.

Mechanistic Insight

The nitration of pyridine derivatives is generally more challenging than that of benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the hydroxyl group at the 4-position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the positions ortho to the hydroxyl group are the 3 and 5 positions. The methyl group at the 2-position provides some steric hindrance at the 3-position, thus favoring nitration at the 5-position. The reaction is typically carried out in a mixture of concentrated sulfuric acid and nitric acid, which generates the nitronium ion in situ.

Experimental Protocol: Synthesis of 2-Methyl-5-nitro-pyridin-4-ol

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-pyridin-4-ol | C₆H₇NO | 109.13 | 10.0 g | 0.0916 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 15 mL | - |

| Ice | H₂O | 18.02 | As needed | - |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

-

Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 10.0 g (0.0916 mol) of 2-methyl-pyridin-4-ol in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, cool 15 mL of concentrated nitric acid in an ice bath.

-

Nitration: Slowly add the cold concentrated nitric acid to the solution of 2-methyl-pyridin-4-ol in sulfuric acid via the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

-

Neutralization: Slowly and carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield of 2-methyl-5-nitro-pyridin-4-ol is typically in the range of 70-80%.

Part 2: Chlorination of 2-Methyl-5-nitro-pyridin-4-ol

The conversion of the hydroxyl group to a chloro group is a crucial step to introduce a versatile handle for further synthetic modifications. Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) is an effective reagent for this transformation.

Mechanistic Insight

The chlorination of a hydroxypyridine with phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloropyridine. The addition of phosphorus pentachloride can enhance the reactivity of the system by generating additional chloride ions and reacting with any water present.

Experimental Protocol: Synthesis of 4-Chloro-2-methyl-5-nitropyridine

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-5-nitro-pyridin-4-ol | C₆H₆N₂O₃ | 154.12 | 10.0 g | 0.0649 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 30 mL | - |

| Phosphorus Pentachloride | PCl₅ | 208.24 | 6.8 g | 0.0326 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Ice | H₂O | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.0649 mol) of 2-methyl-5-nitro-pyridin-4-ol.

-

Addition of Reagents: Carefully add 30 mL of phosphorus oxychloride to the flask, followed by the portion-wise addition of 6.8 g (0.0326 mol) of phosphorus pentachloride. Caution: This reaction should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. The reaction mixture should become a clear, dark solution.

-

Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Work-up: Cool the residue in an ice bath and very slowly and cautiously add crushed ice to the flask to quench the remaining reagents. This is a highly exothermic process and should be done with extreme care.

-

Extraction: Once the reaction is quenched, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities. Finally, wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-chloro-2-methyl-5-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel. The expected yield is typically around 80-90%.[1]

Safety and Handling Precautions

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2][3]

Reagent-Specific Hazards:

-

Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

-

Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These reagents are highly corrosive, toxic, and react violently with water.[4][5] They should be handled with extreme caution in a dry environment. The quenching process is highly exothermic and should be performed slowly with efficient cooling.

-

4-Chloro-2-methyl-5-nitropyridine and its intermediates: These compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[6][7][8]

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-Methyl-pyridin-4-ol | 2-Methyl-5-nitro-pyridin-4-ol | H₂SO₄, HNO₃ | 70-80% |

| 2 | 2-Methyl-5-nitro-pyridin-4-ol | 4-Chloro-2-methyl-5-nitropyridine | POCl₃, PCl₅ | 80-90%[1] |

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 4-chloro-2-methyl-5-nitropyridine from 2-methyl-pyridin-4-ol. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for use in various drug discovery and development programs. The provided mechanistic insights and detailed protocols are intended to empower scientists to confidently execute this synthesis in their laboratories.

References

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

-

ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Troubleshooting & Optimization

Technical Support Center: Nitration of 2-Methylpyridin-4-ol

Welcome to the technical support center for the nitration of 2-methylpyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this specific transformation. The nitration of substituted pyridinols presents unique challenges due to the competing electronic effects of the ring nitrogen and the activating substituents. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction yield and purity.

Core Principles: Understanding the Reaction's Nuances

The nitration of 2-methylpyridin-4-ol is an electrophilic aromatic substitution (EAS) reaction. The core of the challenge lies in the electronic nature of the substrate. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack.[1] Under the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated, further increasing this deactivation.[2]